2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O6S2 and its molecular weight is 438.51. The purity is usually 95%.
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Scientific Research Applications
Cardiac Function Enhancement
A substance closely related to the chemical , AR-L 115 BS, demonstrated a positive inotropic effect, potentially beneficial for treating cardiac insufficiency. The administration of this compound led to improvements in left ventricular function, such as an increase in the ejection fraction and a decrease in end-systolic volume and end-diastolic pressure, without significantly altering heart rate and systolic blood pressure (Ruffmann, Mehmel, & Kübler, 1981).
Neurological Disorder Imaging
Another closely related compound, [123I]-(S)-IBZM, is primarily used for neuropsychiatric disorder imaging like schizophrenia and Parkinson's disease. Moreover, it's been experimentally utilized for melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. Studies have shown its efficacy in detecting melanoma metastases (Maffioli et al., 1994).
Gastrointestinal Motility
Sulpiride, which has a similar chemical structure, was found to stimulate gastric motility in patients with dyspepsia and peptic ulcer. This medication initiated rhythmic activity and increased the frequency and strength of contractions without significantly affecting baseline pressure, hinting at its potential for treating conditions like gastric ulcer (Stadaas & Aune, 1972).
Hormonal Effects
Tiapride, a dopamine antagonist and chemically akin to the discussed compound, was observed to increase serum prolactin levels without affecting serum levels of luteinising hormone (LH) and follicle-stimulating hormone (FSH), even in the absence of symptoms like amenorrhoea or galactorrhoea. This suggests its selective hormonal effects, potentially useful in treating disorders associated with dopamine dysregulation (Aschoff, Claus, & Hetzel, 1982).
Breast Cancer Imaging
In the realm of oncology, P-(123)I-MBA, a compound structurally related, showed potential in visualizing primary breast tumors in humans in vivo, due to its preferential binding to sigma receptors overexpressed on breast cancer cells. This suggests a promising diagnostic tool for breast cancer, opening avenues for non-invasive assessment and monitoring of the disease (Caveliers et al., 2002).
Properties
IUPAC Name |
2-methoxy-N-(4-methylsulfonylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-27-18-10-9-16(29(25,26)21-11-3-4-12-21)13-17(18)19(22)20-14-5-7-15(8-6-14)28(2,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSYNZKLYIEVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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